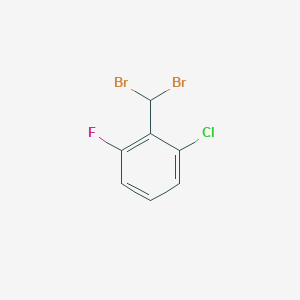
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene (1,2-Dibromo-3-TFM-4-TFMB) is an organobromine compound that is used as a synthetic intermediate in organic chemistry. It has a wide range of applications in scientific research, from drug synthesis to materials science.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3-TFM-4-TFMB has a wide range of applications in scientific research. It is used as a synthetic intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used in the preparation of nanomaterials, such as carbon nanotubes, as well as in the synthesis of polymers and other materials. In addition, it can be used in the manufacture of semiconductors and other electronic components.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3-TFM-4-TFMB is not fully understood. However, it is believed that the bromine atoms in the molecule can form strong bonds with other molecules, allowing it to act as a catalyst in various reactions. In addition, the trifluoromethyl groups can reduce the reactivity of the molecule, allowing for more precise control of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Dibromo-3-TFM-4-TFMB are not well understood. However, it is believed to be non-toxic and non-mutagenic. It is also believed to have low volatility, meaning that it is unlikely to cause any adverse effects when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,2-Dibromo-3-TFM-4-TFMB in laboratory experiments is its ability to act as a catalyst in various reactions. This allows for more precise control of the reaction and can lead to higher yields and better product purity. However, it is important to note that the bromine atoms can be toxic and must be handled with caution. In addition, the trifluoromethyl groups can reduce the reactivity of the molecule, which can lead to lower yields.
Zukünftige Richtungen
For research include exploring its potential as a catalyst in drug synthesis, as well as exploring its potential applications in materials science, nanotechnology, and semiconductor manufacturing. In addition, further research could be conducted on its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Synthesemethoden
1,2-Dibromo-3-TFM-4-TFMB can be synthesized via a two-step process, starting with the reaction of 4-bromo-3-trifluoromethylbenzene and 1,2-dibromoethane to form 1,2-dibromo-3-trifluoromethoxy-4-trifluoromethylbenzene, followed by a reductive amination reaction with a secondary amine such as 2-aminoethanol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature range of 0-100°C, depending on the reactants used.
Eigenschaften
IUPAC Name |
1,2-dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F6O/c9-4-2-1-3(7(11,12)13)6(5(4)10)17-8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAYINMPSPFDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














